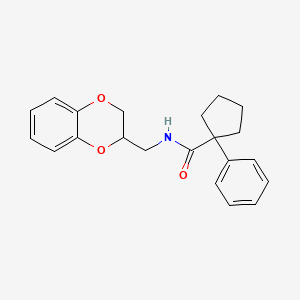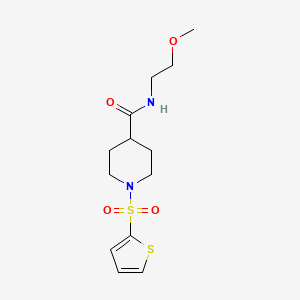
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MDMAI, and it has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide involves its ability to bind to the serotonin transporter. This binding results in an increase in serotonin levels in the brain, which can lead to changes in mood, behavior, and cognition. Additionally, this compound has been shown to have an affinity for other neurotransmitter receptors, including dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to changes in mood, behavior, and cognition. Additionally, this compound has been shown to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide in lab experiments is its ability to selectively bind to the serotonin transporter. This makes it a useful tool for studying the role of serotonin in the brain. However, there are also limitations to using this compound in lab experiments. For example, its effects on other neurotransmitter systems can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound. Finally, there is a need for the development of more selective compounds that target specific neurotransmitter systems, which could lead to more effective treatments for psychiatric disorders.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide has been achieved using different methods. One of the most common methods involves the use of a palladium-catalyzed coupling reaction between 2,3-dihydro-1,4-benzodioxin-2-ylmethyl chloride and 1-phenylcyclopentanecarboxamide. Another method involves the use of a Grignard reaction between 2,3-dihydro-1,4-benzodioxin-2-ylmagnesium bromide and 1-phenylcyclopentanecarboxamide. Both methods have been shown to be effective in synthesizing this compound.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenylcyclopentanecarboxamide has been studied for its potential applications in scientific research. It has been shown to have an affinity for the serotonin transporter, which makes it a potential tool for studying the role of serotonin in the brain. Additionally, this compound has been studied for its potential use in the treatment of certain psychiatric disorders.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-20(21(12-6-7-13-21)16-8-2-1-3-9-16)22-14-17-15-24-18-10-4-5-11-19(18)25-17/h1-5,8-11,17H,6-7,12-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWKHTFVFXAXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807628 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5178247.png)
![1-(2-methyl-1H-indol-3-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}ethanone](/img/structure/B5178255.png)
![4-[(4-{N-[(3,4-dimethylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5178258.png)

![2-(4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5178279.png)
![N-dibenzo[b,d]furan-3-yl-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5178286.png)
![3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5178289.png)
![1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one](/img/structure/B5178295.png)
![N-benzyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5178308.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5178310.png)

![6-[5-(4-nitrophenyl)-2-furyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5178326.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5178327.png)
![N-benzyl-N-methyl-3-({[2-(4-pyridinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5178337.png)
